REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10].[CH:12](OCC)(OCC)OCC>>[NH2:8][C:6]1[N:5]=[CH:4][C:3]2[C:9](=[O:10])[NH:11][CH:12]=[N:1][C:2]=2[CH:7]=1
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Name
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|
Quantity
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9.2 g
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Type
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reactant
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Smiles
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NC1=C(C=NC(=C1)N)C(=O)N
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removing the solvent
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Type
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DISSOLUTION
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Details
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the residue is dissolved in hot 2 M NaOH
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Type
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FILTRATION
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Details
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filtered
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Type
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TEMPERATURE
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Details
|
cooled
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Name
|
|
Type
|
product
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Smiles
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NC1=CC=2N=CNC(C2C=N1)=O
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |